molecular formula C8H13BrN4 B582046 2-Amino-5-bromo-3-(diethylamino)pyrazine CAS No. 912773-09-2

2-Amino-5-bromo-3-(diethylamino)pyrazine

Cat. No. B582046
M. Wt: 245.124
InChI Key: UPBXLNNIEQKSAK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the CAS Number: 912773-09-2 . It has a molecular weight of 245.12 and a linear formula of C8H13BrN4 .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-(diethylamino)pyrazine is represented by the linear formula C8H13BrN4 . The InChI Code is 1S/C8H13BrN4 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-bromo-3-(diethylamino)pyrazine are not available, similar compounds have been used in various chemical reactions. For instance, 2-Amino-5-bromopyrazine has been used in a palladium-catalyzed cross-coupling with pyridylboronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine include a molecular weight of 245.12 and a linear formula of C8H13BrN4 .

Scientific Research Applications

Optoelectronic Materials Synthesis

2-Amino-5-bromo-3-(diethylamino)pyrazine serves as a crucial molecular scaffold in the development of organic optoelectronic materials. Research has demonstrated efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions. These compounds have been extensively studied for their promising optical and thermal properties, indicating potential applications in optoelectronics (Meti et al., 2017).

Heterocyclic Compound Synthesis

The chemical versatility of 2-Amino-5-bromo-3-(diethylamino)pyrazine is further highlighted in the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These compounds, synthesized through reactions with α-halocarbonyl compounds, show promise for future pharmacological investigations due to their unique chemical structures (El‐Dean et al., 2018).

Corrosion Inhibition

Investigations into the corrosion inhibitory properties of pyrazine derivatives, including 2-amino-5-bromopyrazine, have shown significant potential. Computational chemistry approaches, including density functional theory (DFT) and molecular dynamics (MD) simulation, suggest these compounds as effective corrosion inhibitors, with enhancements in properties observed upon the introduction of functional groups like –SH (Saha et al., 2016).

Molecular Electronics

The structural modification of pyrazine derivatives, including those related to 2-Amino-5-bromo-3-(diethylamino)pyrazine, has been explored for applications in molecular electronics. The synthesis and reactivity studies of these compounds have led to insights into their potential utility in developing novel electronic materials with tailored properties (Farag & Dawood, 1997).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of pyrazine analogs has been conducted, with studies focusing on the synthesis and electronic properties of compounds like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. These investigations have provided valuable insights into the influence of various substituents on the NLO behavior of these materials, paving the way for their application in optical devices (Ahmad et al., 2021).

properties

IUPAC Name

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBXLNNIEQKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671901
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-(diethylamino)pyrazine

CAS RN

912773-09-2
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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